N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Catalog No.
S2766068
CAS No.
1706084-04-9
M.F
C15H18FN3O3
M. Wt
307.325
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methoxy-1-...

CAS Number

1706084-04-9

Product Name

N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

IUPAC Name

N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-methoxy-1-methylpyrazole-4-carboxamide

Molecular Formula

C15H18FN3O3

Molecular Weight

307.325

InChI

InChI=1S/C15H18FN3O3/c1-19-9-12(15(18-19)22-3)14(20)17-8-13(21-2)10-5-4-6-11(16)7-10/h4-7,9,13H,8H2,1-3H3,(H,17,20)

InChI Key

RRIQVRAJFCYABE-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)OC)C(=O)NCC(C2=CC(=CC=C2)F)OC

solubility

not available

N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring, methoxy groups, and a fluorophenyl moiety. The molecular formula for this compound is C15H18FN3O3C_{15}H_{18}FN_{3}O_{3}, and it has a molecular weight of approximately 305.32 g/mol. The presence of the fluorine atom in the aromatic ring enhances its pharmacological properties, potentially influencing its biological activity and interaction with biological targets.

Due to the lack of information on the specific application or function of this compound, there is no available data on its mechanism of action in biological systems.

  • The fluorine atom might pose slight electrophilic character, requiring proper handling practices to avoid skin or eye contact.
  • The compound might have moderate to low water solubility based on the presence of both hydrophobic and hydrophilic functionalities.
Typical of amides and pyrazoles. Key types of reactions include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The methoxy group can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
  • Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

These reactions can be utilized to modify the compound for further studies or applications.

Research indicates that N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exhibits significant biological activity. It has been studied for its potential as:

  • Anti-inflammatory Agent: Preliminary studies suggest that this compound may inhibit inflammatory pathways.
  • Antitumor Activity: Some derivatives have shown promise in preclinical models for inhibiting tumor growth.
  • Neuroprotective Effects: The compound may also possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

These activities are largely attributed to its ability to interact with specific biological targets, which warrants further investigation.

The synthesis of N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic synthesis techniques. A general synthetic route may include:

  • Formation of the Pyrazole Ring: Starting from appropriate hydrazines and carbonyl compounds.
  • Introduction of Methoxy Groups: Using methylating agents such as dimethyl sulfate or methyl iodide.
  • Fluorination: Introducing the fluorine atom via electrophilic aromatic substitution or direct fluorination methods.
  • Amidation: Reacting the resulting intermediate with an appropriate carboxylic acid derivative to form the final amide.

Each step requires careful optimization to maximize yield and purity.

N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has potential applications in various fields:

  • Pharmaceutical Development: As a candidate for new anti-inflammatory or anticancer drugs.
  • Research Tool: In biochemical studies to explore mechanisms of action related to inflammation and cancer.
  • Agricultural Chemistry: Potential use in developing agrochemicals that target specific pests or diseases.

Interaction studies are crucial to understanding how N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide interacts with biological systems. Key areas of focus include:

  • Protein Binding Studies: Assessing how well the compound binds to target proteins involved in inflammation or cancer pathways.
  • Receptor Interaction: Evaluating its affinity for specific receptors, which can indicate its mechanism of action.
  • Metabolic Stability: Investigating how the compound is metabolized in biological systems, which affects its efficacy and safety profile.

These studies help refine its potential therapeutic applications.

Several compounds share structural similarities with N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide. Here are some notable examples:

Compound NameStructureUnique Features
1-(4-Fluorophenyl)-2-methoxyethylamineContains a methoxyethylamine structureSimpler amine structure without a pyrazole ring
5-MethylpyrazoleA simpler pyrazole derivativeLacks substituents that enhance biological activity
N-(3-Fluorophenyl)acetamideSimilar aromatic fluorinated structureDifferent functional group leading to varied activity

The uniqueness of N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide lies in its combination of a pyrazole ring with multiple methoxy groups and a fluorinated aromatic system, which may provide enhanced biological activity compared to simpler analogs.

XLogP3

1.3

Dates

Last modified: 08-17-2023

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